2-[[2-(4-Methoxyphenoxy)acetyl]amino]-4-methyl-5-[[(2-methylphenyl)amino]carbonyl]-3-thiophenecarboxylic acid ethyl ester
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Overview
Description
2-[[2-(4-Methoxyphenoxy)acetyl]amino]-4-methyl-5-[[(2-methylphenyl)amino]carbonyl]-3-thiophenecarboxylic acid ethyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiophene ring, methoxyphenoxy group, and multiple amide linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(4-Methoxyphenoxy)acetyl]amino]-4-methyl-5-[[(2-methylphenyl)amino]carbonyl]-3-thiophenecarboxylic acid ethyl ester typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the thiophene ring, followed by the introduction of the methoxyphenoxy group and the amide linkages. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(4-Methoxyphenoxy)acetyl]amino]-4-methyl-5-[[(2-methylphenyl)amino]carbonyl]-3-thiophenecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-[[2-(4-Methoxyphenoxy)acetyl]amino]-4-methyl-5-[[(2-methylphenyl)amino]carbonyl]-3-thiophenecarboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It can be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[[2-(4-Methoxyphenoxy)acetyl]amino]-4-methyl-5-[[(2-methylphenyl)amino]carbonyl]-3-thiophenecarboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Ethyl [ (4-methylphenyl)amino]acetate
- 2-Amino-2-(2-methoxyphenyl)acetic acid
- (2-[(4-Methylphenyl)amino]-2-oxoethyl)thio)acetic acid
Uniqueness
2-[[2-(4-Methoxyphenoxy)acetyl]amino]-4-methyl-5-[[(2-methylphenyl)amino]carbonyl]-3-thiophenecarboxylic acid ethyl ester is unique due to its combination of functional groups and structural features. The presence of the thiophene ring and multiple amide linkages distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[2-(4-methoxyphenoxy)acetyl]amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S/c1-5-32-25(30)21-16(3)22(23(29)26-19-9-7-6-8-15(19)2)34-24(21)27-20(28)14-33-18-12-10-17(31-4)11-13-18/h6-13H,5,14H2,1-4H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSFJURLPHOHAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)NC(=O)COC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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